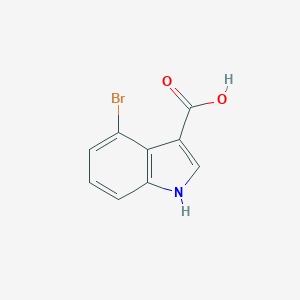

1-(4-溴苯基)-2-(吡啶-4-基)乙酮

描述

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone has been explored through several methodologies, including the use of magnesium halide exchange and nucleophilic substitution reactions. A notable synthesis approach involves the use of 2,5-dibromo-pyridine as the starting material, which undergoes a reaction with acetyl chloride in the presence of various catalysts to achieve a total yield of up to 81% (Jin, 2015).

Molecular Structure Analysis

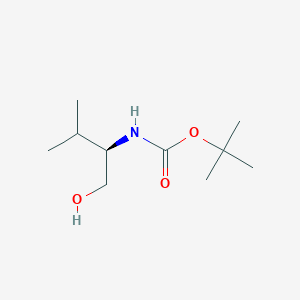

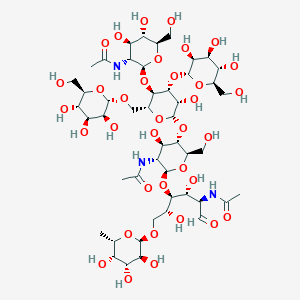

The molecular structure and characteristics of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone have been studied through experimental and theoretical analyses. For example, the compound's vibrational frequencies, corresponding vibrational assignments, and optimized molecular structure have been investigated using various computational methods, revealing insights into its geometric parameters and stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).

Chemical Reactions and Properties

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone participates in various chemical reactions, leveraging its bromophenyl and pyridinyl groups for further functionalization. The compound has been used as a precursor in the synthesis of heterocyclic compounds, demonstrating its utility in the creation of molecules with potential biological activity. Its reactivity with different reagents has been explored to synthesize a range of derivatives with diverse chemical structures (Attaby et al., 2006).

Physical Properties Analysis

The physical properties of 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone, including its crystalline structure and hydrogen-bonding patterns, have been characterized to provide insights into its behavior in solid state. The compound forms centrosymmetric dimers through hydrogen bonding, with additional weak interactions stabilizing its crystal structure. This detailed understanding aids in the manipulation and application of the compound in various chemical contexts (Balderson et al., 2007).

科学研究应用

Crystallographic Studies and Molecular Interactions

- 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone and its analogues exhibit interesting crystallographic features, including bifurcated intra- and intermolecular hydrogen bonding. This hydrogen bonding leads to the formation of centrosymmetric dimers and six-membered hydrogen-bonded rings. Furthermore, weak C-H...Br interactions link individual molecules into chains, stabilizing the crystal structure and facilitating additional weak interactions such as Br...O, C-H...π, and C-H...O interactions (Balderson et al., 2007).

Chemical Synthesis and Derivative Formation

- The compound serves as a starting material or intermediate in various chemical syntheses. For instance, it has been used in the synthesis of N‐Acetyl Enamides through reductive acetylation of oximes mediated by Iron(II) Acetate, illustrating its versatility in organic synthesis (Tang et al., 2014). Moreover, its pyridinyl counterpart, 1-(6-Bromo-pyridin-3-yl)-ethanone, has been synthesized from dibromo-pyridine through reactions involving Magnesium halide exchange and nucleophilic substitution, demonstrating the compound's utility in synthesizing pyridine-based chemicals (Jin, 2015).

Material Science and Optical Properties

- The compound and its derivatives play a significant role in material science, particularly in the synthesis and characterization of novel polymers. For example, copolymers composed of 4[4-(alkoxy)phenyl]-2, 6-bis(4-bromophenyl)pyridine units, synthesized starting from condensation reactions of 4-bromoacetophenone, have been developed. These polymers exhibit good solubility in common organic solvents and have notable absorption peaks and optical band gap energies, which are essential for applications in optoelectronics and photonics (Koohmareh et al., 2014).

Pharmaceutical Chemistry and Drug Design

- In pharmaceutical chemistry, 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone derivatives have been used in the synthesis of novel compounds with potential biological activities. For instance, the molecule has been involved in the synthesis of Schiff bases that act as corrosion inhibitors, suggesting its importance in pharmaceutical manufacturing and stability studies (Hegazy et al., 2012). Additionally, it has been used in the development of pyridine- and thiophene-based copolymers bearing bulky naphthyl groups, with these compounds being characterized for their potential use in drug delivery systems and other medical applications (Koohmareh et al., 2015).

安全和危害

Safety and hazard analysis involves understanding the potential dangers of the compound. This can include its toxicity, flammability, and any precautions that need to be taken while handling it.

未来方向

Future directions could involve potential applications of the compound, areas of research that could be pursued, and any modifications to its structure that could be beneficial.

Please note that this is a general guide and the specific details can vary depending on the compound. For “1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone”, more specific information might be available in scientific literature or databases. If you have access to these resources, they could be very helpful. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

1-(4-bromophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFPGRBMSCKIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618753 | |

| Record name | 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-(pyridin-4-yl)ethanone | |

CAS RN |

100397-96-4 | |

| Record name | 1-(4-Bromophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)